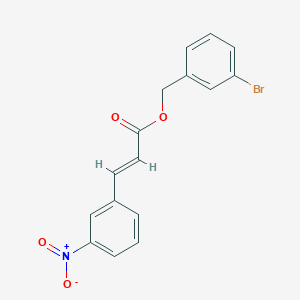
Ethyl 3,4-dimethyl-6-(6-nitro-1,3-benzodioxol-5-yl)-2-sulfanylidene-1,6-dihydropyrimidine-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3,4-dimethyl-6-(6-nitro-1,3-benzodioxol-5-yl)-2-sulfanylidene-1,6-dihydropyrimidine-5-carboxylate is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of pyrimidine derivatives and has shown promising results in various scientific studies.
Mecanismo De Acción
The exact mechanism of action of Ethyl 3,4-dimethyl-6-(6-nitro-1,3-benzodioxol-5-yl)-2-sulfanylidene-1,6-dihydropyrimidine-5-carboxylate is not fully understood. However, it is believed to exert its therapeutic effects through the inhibition of various enzymes and receptors. For example, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that cause inflammation. It has also been shown to inhibit the replication of herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2) by interacting with the viral DNA polymerase.
Biochemical and Physiological Effects:
Ethyl 3,4-dimethyl-6-(6-nitro-1,3-benzodioxol-5-yl)-2-sulfanylidene-1,6-dihydropyrimidine-5-carboxylate has been shown to have various biochemical and physiological effects. It has been reported to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in lipopolysaccharide (LPS)-stimulated macrophages. In addition, this compound has also been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), in rat brain tissue.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Ethyl 3,4-dimethyl-6-(6-nitro-1,3-benzodioxol-5-yl)-2-sulfanylidene-1,6-dihydropyrimidine-5-carboxylate in lab experiments is its potential therapeutic applications in various diseases. However, one of the limitations of using this compound is its relatively low solubility in water, which may affect its bioavailability and pharmacokinetics.
Direcciones Futuras
There are several future directions for the research on Ethyl 3,4-dimethyl-6-(6-nitro-1,3-benzodioxol-5-yl)-2-sulfanylidene-1,6-dihydropyrimidine-5-carboxylate. One of the future directions is to explore its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another future direction is to investigate its mechanism of action in more detail to better understand its therapeutic effects. Additionally, future research could focus on improving the solubility and pharmacokinetics of this compound to enhance its therapeutic potential.
Métodos De Síntesis
The synthesis of Ethyl 3,4-dimethyl-6-(6-nitro-1,3-benzodioxol-5-yl)-2-sulfanylidene-1,6-dihydropyrimidine-5-carboxylate involves the reaction of 3,4-dimethyl-5-aminouracil with 6-nitro-1,3-benzodioxole-5-carbaldehyde in the presence of ethyl cyanoacetate and ammonium acetate. The reaction is carried out in ethanol under reflux conditions, and the product is obtained after purification by recrystallization.
Aplicaciones Científicas De Investigación
Ethyl 3,4-dimethyl-6-(6-nitro-1,3-benzodioxol-5-yl)-2-sulfanylidene-1,6-dihydropyrimidine-5-carboxylate has shown potential therapeutic applications in various scientific studies. It has been reported to exhibit antitumor, anti-inflammatory, and antiviral activities. In addition, this compound has also shown promise in the treatment of Alzheimer's disease and Parkinson's disease.
Propiedades
Nombre del producto |
Ethyl 3,4-dimethyl-6-(6-nitro-1,3-benzodioxol-5-yl)-2-sulfanylidene-1,6-dihydropyrimidine-5-carboxylate |
|---|---|
Fórmula molecular |
C16H17N3O6S |
Peso molecular |
379.4 g/mol |
Nombre IUPAC |
ethyl 3,4-dimethyl-6-(6-nitro-1,3-benzodioxol-5-yl)-2-sulfanylidene-1,6-dihydropyrimidine-5-carboxylate |
InChI |
InChI=1S/C16H17N3O6S/c1-4-23-15(20)13-8(2)18(3)16(26)17-14(13)9-5-11-12(25-7-24-11)6-10(9)19(21)22/h5-6,14H,4,7H2,1-3H3,(H,17,26) |
Clave InChI |
GHBODZCBSDJGNM-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(N(C(=S)NC1C2=CC3=C(C=C2[N+](=O)[O-])OCO3)C)C |
SMILES canónico |
CCOC(=O)C1=C(N(C(=S)NC1C2=CC3=C(C=C2[N+](=O)[O-])OCO3)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(4-Tert-butylphenyl)-2-[3-(dimethylamino)propyl]-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B241418.png)
![Methyl 4-{7-chloro-2-[3-(dimethylamino)propyl]-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl}benzoate](/img/structure/B241419.png)

![4-{[(3,4-Dimethoxyphenyl)carbonyl]amino}butanoic acid](/img/structure/B241422.png)
![Ethyl 2-[2-(4-isopropoxy-3-methoxybenzylidene)hydrazino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B241431.png)
![4-(1-benzofuran-2-ylcarbonyl)-5-(3-ethoxyphenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B241432.png)

![Methyl 4,7,7-trimethyl-3-[(trichloroacetyl)oxy]bicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B241438.png)
![2-[(2-Fluorophenoxy)methyl]-5-[(2-methoxyethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B241442.png)
![5-[(4-Ethoxyphenyl)amino]-2-[(2-fluorophenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B241443.png)
![N-[4-(4-bromophenyl)-3-[(E)-but-2-enyl]-1,3-thiazol-2-ylidene]thiophene-2-sulfonamide](/img/structure/B241444.png)
![2-methoxy-N-[2-(4-morpholinyl)ethyl]-5-(4-morpholinylsulfonyl)benzamide](/img/structure/B241447.png)
![N-[(2-chlorophenyl)-(3-methylbutanoylamino)methyl]-3-methylbutanamide](/img/structure/B241449.png)
![2-(3-chlorophenyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B241451.png)